6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by a molecular structure that includes a quinoline ring system with a methoxy group at the 6th position and a methyl group at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that tetrahydroquinolines, a class of compounds to which this molecule belongs, interact with various biological targets, including infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinolines are known to exert diverse biological activities, suggesting they may interact with their targets in multiple ways .
Biochemical Pathways
Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Tetrahydroquinolines have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis often begins with 2-methylquinoline as the starting material.
Reduction: The quinoline ring is reduced to form the tetrahydroquinoline structure. This can be achieved using hydrogenation techniques, often employing catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Methoxide ion (CH3O-) in methanol is typically used for methoxylation.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinolines.
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methoxy group.
6-Methoxyquinoline: Similar but without the tetrahydro modification.
Tetrahydroisoquinoline: Similar core structure but different substitution pattern.
Uniqueness: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups contributes to its distinct properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
CAS No. |
42835-96-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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